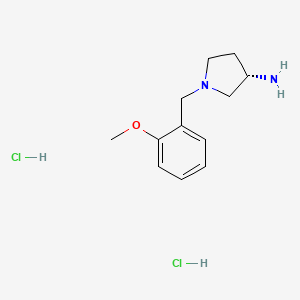

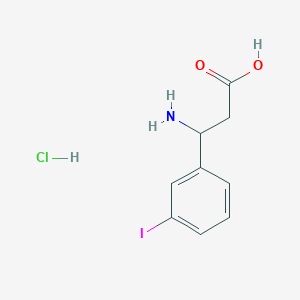

(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPD and is a chiral amine that belongs to the class of pyrrolidine compounds. MPD has been reported to possess a wide range of biochemical and physiological effects, making it a promising candidate for research in several areas.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures similar to (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride, are widely utilized in medicinal chemistry for creating compounds to treat human diseases. The saturated five-membered pyrrolidine ring offers three key advantages for drug discovery: (1) efficient exploration of pharmacophore space due to sp^3-hybridization, (2) significant contributions to stereochemistry, and (3) enhanced three-dimensional coverage from the ring's non-planarity, known as “pseudorotation.” This review by Li Petri et al. (2021) highlights the bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, investigating the influence of steric factors on biological activity and describing the structure–activity relationship (SAR) of these compounds. Moreover, it outlines synthetic strategies used in the design of new pyrrolidine compounds with diverse biological profiles, emphasizing the different biological profile outcomes due to the stereoisomers and spatial orientation of substituents (Li Petri et al., 2021).

Recyclable Copper Catalyst Systems

Copper-mediated systems for C–N bond forming reactions, which may include the utilization of compounds like (S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride, are discussed by Kantam et al. (2013). These systems are utilized in reactions between various amines and aryl halides or arylboronic acids, demonstrating the potential for commercial exploitation due to their recyclable nature. This review sheds light on the optimization of catalysts, crucial for the development of efficient synthetic methods, and presents valuable information for newcomers in the field regarding the synthesis and reaction conditions of these copper-mediated systems (Kantam et al., 2013).

properties

IUPAC Name |

(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYCGCSFNSARPY-IDMXKUIJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1CN2CC[C@@H](C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-(1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2529413.png)

![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/no-structure.png)

![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)

![(2,5-dimethylfuran-3-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2529424.png)

![1-chloro-N-[8-(difluoromethoxy)quinolin-5-yl]isoquinoline-3-carboxamide](/img/structure/B2529428.png)

![2-Benzyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2529432.png)

![2-[[1-(1-Methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2529436.png)